
3,4,5-Trimetoxibenzaldehído-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxybenzaldehyde is used in the synthesis of trimethoprim and psychedelic phenethylamines. It can also be used in the production of plastic additives .
Synthesis Analysis
For industrial applications, the chemical is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . At the laboratory scale, the chemical is conveniently synthesized from vanillin or from Eudesmic acid’s Acyl chloride via Rosenmund reduction .Molecular Structure Analysis
The molecular formula of 3,4,5-Trimethoxybenzaldehyde-13C3 is C713C3H12O4, and its molecular weight is 199.18 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3,4,5-Trimethoxybenzaldehyde can be used as an intermediate in the synthesis of some pharmaceutical drugs including trimethoprim, cintriamide, roletamide, trimethoquinol (aka tretoquinol), and trimazosin as well as some psychedelic phenethylamines .Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzaldehyde is a light yellow solid with a density of 1.367 g/cm3. It has a melting point of 73 °C and a boiling point of 337.6 °C. It is slightly soluble in water and has a solubility of 0.1 g/mL in methanol .Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
“3,4,5-Trimetoxibenzaldehído-13C3” se utiliza como intermedio en la síntesis de diversos fármacos . Por ejemplo, se utiliza en la producción de Trimetoprima, un medicamento utilizado principalmente para tratar infecciones bacterianas .
Investigación Psicodélica
Este compuesto también juega un papel en la síntesis de fenetilaminas psicodélicas . Las fenetilaminas son una clase de sustancias con propiedades psicoactivas, que a menudo se utilizan en la investigación científica para estudiar el cerebro y la salud mental.
Producción de Cintriamida
Se utiliza en la síntesis de Cintriamida, un fármaco utilizado para tratar trastornos gastrointestinales .
Producción de Roletamida
“this compound” también se utiliza en la síntesis de Roletamida, un medicamento utilizado para el tratamiento de la diabetes .
Producción de Trimetoxquinol
Este compuesto se utiliza en la producción de Trimetoxquinol (también conocido como Tretoquinol), un broncodilatador utilizado para el tratamiento del asma .
Producción de Trimazosina
Se utiliza en la síntesis de Trimazosina, un medicamento utilizado para tratar la presión arterial alta .
Producción de Aditivos Plásticos
Además de sus aplicaciones en la síntesis farmacéutica, “this compound” también se utiliza en la producción de aditivos plásticos .
Investigación Química
<a data-citationid="2ce1e152-0381-
Mecanismo De Acción
Target of Action
3,4,5-Trimethoxybenzaldehyde-13C3 is a derivative of 3,4,5-Trimethoxybenzaldehyde . It is primarily used as an intermediate in the synthesis of various pharmaceutical drugs . The compound’s primary targets are the biochemical pathways involved in these syntheses .
Mode of Action
It is known that it can be used in organic synthesis reactions as a starting material for aromatic aldehydes . This suggests that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
3,4,5-Trimethoxybenzaldehyde-13C3 is involved in the synthesis of various pharmaceutical drugs, including those used for the study of bacterial infections . It is also known to show anti-Candida efficacy and inhibit adhesion and biofilms , suggesting that it may affect the biochemical pathways related to these processes.
Pharmacokinetics
It is known that the compound is soluble in organic solvents like ethanol, methanol, and ether, but insoluble in water . This could potentially impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 3,4,5-Trimethoxybenzaldehyde-13C3’s action largely depend on the specific pharmaceutical drugs it is used to synthesize . For instance, when used in the synthesis of drugs for bacterial infections, it may contribute to the antibacterial effects of these drugs .
Action Environment
The action, efficacy, and stability of 3,4,5-Trimethoxybenzaldehyde-13C3 can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments than in aqueous ones . Additionally, safety measures should be taken when handling this compound, including wearing gloves, protective eyewear, and lab clothing, and ensuring good ventilation .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection is recommended. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .
Direcciones Futuras
3,4,5-Trimethoxybenzaldehyde can be used as an intermediate in the synthesis of some pharmaceutical drugs and psychedelic phenethylamines . This suggests potential future directions in the development of new pharmaceutical drugs and research into the properties and effects of psychedelic phenethylamines.
Análisis Bioquímico
Biochemical Properties
It is known that the parent compound, 3,4,5-Trimethoxybenzaldehyde, is used as an intermediate in the synthesis of various pharmaceutical drugs
Cellular Effects
Given its use in proteomics research , it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
It is synthesized from 3,4,5-trimethoxybenzyl bromide and ^13C-labeled benzaldehyde, typically under acidic conditions .
Transport and Distribution
It is soluble in organic solvents such as ethanol, methanol, and ether, but insoluble in water .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3,4,5-Trimethoxybenzaldehyde-13C3 can be achieved through the reaction of a suitable precursor compound with a labeled reagent. One possible pathway involves the use of a labeled Grignard reagent to react with a suitable precursor compound, followed by oxidation to form the desired aldehyde product.", "Starting Materials": [ "3,4,5-Trimethoxybenzene", "13C-labeled magnesium", "Bromoform", "Diethyl ether", "Sodium hydroxide", "Dichloromethane", "Acetic acid", "Sodium chloride", "Sodium sulfate", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of the Grignard reagent by reacting labeled magnesium with bromoform in diethyl ether solvent.", "Step 2: Addition of the Grignard reagent to 3,4,5-Trimethoxybenzene in dichloromethane solvent to form the corresponding alcohol.", "Step 3: Oxidation of the alcohol to the aldehyde using a mixture of acetic acid and sodium chloride.", "Step 4: Purification of the product by extraction with dichloromethane and washing with saturated sodium chloride solution.", "Step 5: Drying of the organic layer with sodium sulfate and removal of the solvent under reduced pressure.", "Step 6: Recrystallization of the product from methanol solution using hydrochloric acid as a co-solvent.", "Step 7: Characterization of the product by NMR spectroscopy and mass spectrometry to confirm the incorporation of 13C label." ] } | |
| 1346605-09-1 | |
Fórmula molecular |
C10H12O4 |
Peso molecular |
199.179 |
Nombre IUPAC |
3,4,5-tri(methoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1+1,2+1,3+1 |
Clave InChI |
OPHQOIGEOHXOGX-VMIGTVKRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=O |
Sinónimos |
3,4,5-Trimethoxy-benzaldehyde-13C3; NSC 16692-13C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


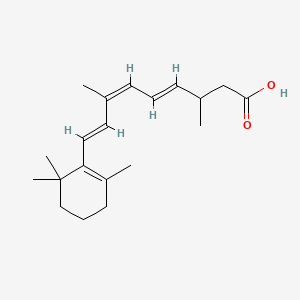
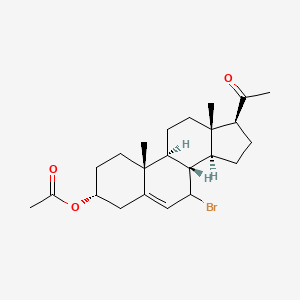
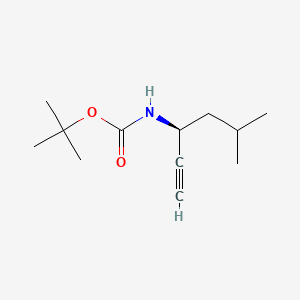
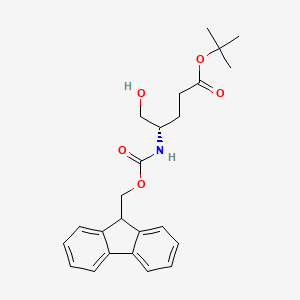
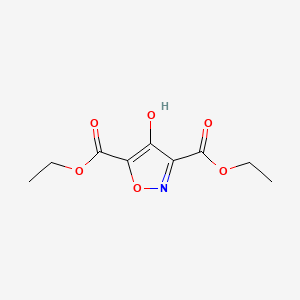
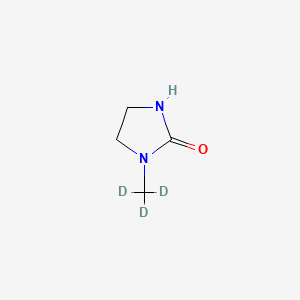

![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)
